methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate
Description
Methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate is a complex aromatic ester featuring a central benzene ring substituted with two ethoxy groups (at positions 2 and 5), a 4-methoxycarbonylphenyl moiety (at position 4), and a terminal methyl benzoate group. This structure confers unique electronic and steric properties due to the combination of electron-donating ethoxy groups and the electron-withdrawing methoxycarbonyl substituent.
Properties
Molecular Formula |
C26H26O6 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate |
InChI |
InChI=1S/C26H26O6/c1-5-31-23-15-22(18-9-13-20(14-10-18)26(28)30-4)24(32-6-2)16-21(23)17-7-11-19(12-8-17)25(27)29-3/h7-16H,5-6H2,1-4H3 |
InChI Key |
IIVPOKUMCCAPRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C2=CC=C(C=C2)C(=O)OC)OCC)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on methyl benzoate derivatives with aromatic substituents, emphasizing structural variations and their implications:
Structural Analogues from
Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a methyl benzoate core but differ in their quinoline-piperazine-linked substituents. Key distinctions include:
- Substituent Diversity: C1–C7 feature halogen (Br, Cl, F), methoxy, methylthio, or trifluoromethyl groups on the quinoline ring, whereas the target compound lacks a quinoline system and instead incorporates diethoxy and methoxycarbonylphenyl groups.
- The target compound has a rigid, directly substituted benzene backbone.
Physicochemical Properties
Available data for C1–C7 () indicate:
- Physical State : Yellow or white solids after crystallization in ethyl acetate.
- Characterization : Confirmed via $ ^1H $ NMR and HRMS, with molecular weights ranging from ~450–550 g/mol depending on substituents.
For the target compound:
- Predicted Solubility : Ethoxy groups may enhance solubility in organic solvents (e.g., ethyl acetate) compared to halogenated analogs.
Functional Implications
- The target compound’s lack of these features suggests divergent applications, possibly in materials science or as a synthetic intermediate.
- Thermal Stability : The rigid structure of the target compound may confer higher melting points compared to C1–C7, which have flexible piperazine linkers .
Data Table: Key Structural and Property Comparisons
Research Findings and Limitations
- Synthesis : Compounds C1–C7 were synthesized via crystallization in ethyl acetate, suggesting the target compound might require similar conditions for purification .
- Data Gaps: No direct experimental data (e.g., NMR, HRMS) or biological studies for the target compound are available in the provided evidence. Comparisons are extrapolated from structural analogs.
- Functional Trade-offs: The target compound’s absence of a quinoline-piperazine system limits its utility in drug discovery but may favor applications requiring rigid, aromatic frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
